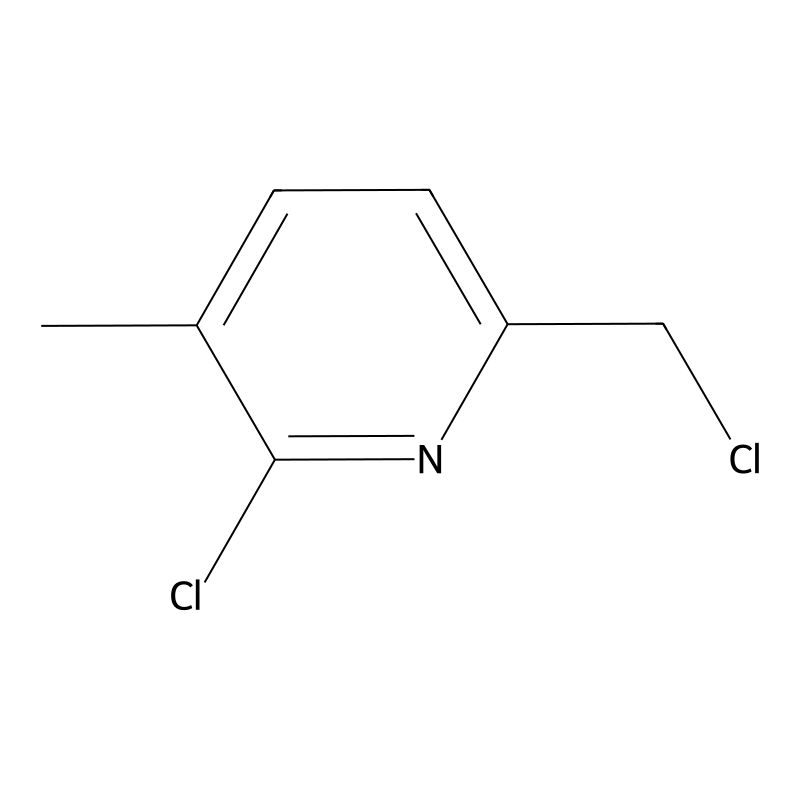

2-Chloro-6-(chloromethyl)-3-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Chloro-6-(chloromethyl)-3-methylpyridine is a chlorinated pyridine derivative characterized by its unique molecular structure, which includes a chloromethyl group at the 6-position and a methyl group at the 3-position of the pyridine ring. Its molecular formula is C7H8Cl2N, and it has a molecular weight of approximately 176.05 g/mol. This compound is typically found as a clear to light yellow liquid and is known for its distinctive chemical properties, including its role as an intermediate in various chemical syntheses and potential applications in agrochemicals and pharmaceuticals .

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine atoms can facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.

- Reduction Reactions: The compound can be reduced to form amines or other derivatives depending on the reducing agent used.

Research indicates that 2-Chloro-6-(chloromethyl)-3-methylpyridine exhibits biological activity that may include antimicrobial properties. It has been investigated for its potential inhibitory effects on certain enzymes relevant to microbial metabolism. Specific studies have shown that it can inhibit methane monooxygenase, an enzyme critical for methane oxidation, although its effects vary significantly with concentration .

Several synthesis methods have been developed for 2-Chloro-6-(chloromethyl)-3-methylpyridine:

- Chloromethylation of 3-Methylpyridine: This method involves treating 3-methylpyridine with chloromethyl methyl ether in the presence of an acid catalyst.

- Halogenation Reactions: Direct halogenation of 2-chloro-6-methylpyridine using chlorinating agents can yield the desired compound.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps, starting from simpler pyridine derivatives, followed by selective chlorination and methylation.

The applications of 2-Chloro-6-(chloromethyl)-3-methylpyridine are diverse:

- Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides.

- Pharmaceuticals: The compound may serve as a building block in drug development due to its biological activity.

- Chemical Research: It is utilized in various research applications, including studies on enzyme inhibition and reaction mechanisms.

Interaction studies involving 2-Chloro-6-(chloromethyl)-3-methylpyridine focus primarily on its biochemical interactions with enzymes and microbial systems. Research has demonstrated its inhibitory effects on methane monooxygenase, suggesting potential applications in controlling methane emissions from biological sources. Additionally, studies exploring its interactions with other compounds may reveal synergistic effects or enhanced biological activity when combined with specific agents .

Several compounds share structural similarities with 2-Chloro-6-(chloromethyl)-3-methylpyridine, each possessing unique properties:

The uniqueness of 2-Chloro-6-(chloromethyl)-3-methylpyridine lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds. Its ability to inhibit specific enzymes while being versatile for synthetic applications makes it particularly noteworthy in both chemical and biological contexts.

IUPAC Naming and Molecular Formula

The compound is systematically named 2-chloro-6-(chloromethyl)-3-methylpyridine under IUPAC guidelines. Its molecular formula is C₇H₇Cl₂N, with a molecular weight of 176.04 g/mol. The CAS registry number is 1256835-14-9, and it is also identified by the MDL number MFCD18257988.

Key Structural Features

- Pyridine core: A six-membered aromatic ring with one nitrogen atom.

- Substituents:

- Chlorine (Cl) at position 2.

- Methyl (CH₃) at position 3.

- Chloromethyl (CH₂Cl) at position 6.

The substituent positions are critical to its reactivity and physicochemical properties.

Molecular Geometry and Electronic Properties

The pyridine ring is planar, with a nitrogen atom in the meta position relative to the methyl group. The chlorine atom at position 2 and the chloromethyl group at position 6 introduce electron-withdrawing effects, influencing the compound’s electronic properties. The chloromethyl group enhances reactivity toward nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Substituent Effects

- Chlorine at position 2: Acts as an electron-withdrawing group, deactivating the ring toward electrophilic substitution.

- Chloromethyl group at position 6: Provides a reactive site for further functionalization (e.g., alkylation or coupling reactions).

- Methyl group at position 3: Stabilizes the ring through electron-donating inductive effects.

Friedel-Crafts Acylation Route Optimization

Catalyst Selection (AlCl₃ vs. Alternative Lewis Acids)

The Friedel-Crafts acylation of 2-methylpyridine relies on Lewis acid catalysts to activate the acylating agent. Aluminum chloride (AlCl₃) remains the predominant catalyst, achieving 83% yield in optimized conditions [1]. Its efficacy stems from strong electrophilic activation of acetyl chloride, facilitating acetylation at the para position relative to the methyl group. While alternative Lewis acids like FeCl₃ are theoretically viable, pyridine’s electron-deficient aromatic system complicates their use. The nitrogen lone pair in pyridine coordinates strongly with Lewis acids, deactivating the ring toward electrophilic substitution [4]. This explains the exclusive use of AlCl₃ in patented protocols, as competing catalysts fail to generate sufficient electrophilic character for acylation [1] [4].

Solvent Systems and Temperature Effects

Methanol emerges as the optimal solvent for Friedel-Crafts acylation due to its polarity and ability to stabilize ionic intermediates. Reaction temperatures between 50°C and 100°C balance reaction rate and selectivity. Elevated temperatures (>80°C) reduce reaction times from 10 hours to 5 hours but risk side reactions, such as over-acylation. For instance, at 100°C, the acylation completes in 5 hours with 78% yield, whereas 50°C requires 10 hours but increases yield to 83% [1]. Post-reaction, dichloromethane extraction efficiently isolates 2-methyl-6-acetylpyridine, with anhydrous sodium sulfate ensuring moisture-free intermediates [1].

Table 1: Temperature Impact on Friedel-Crafts Acylation

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 50 | 10 | 83 |

| 100 | 5 | 78 |

Reductive Transformation Pathways

Sodium Borohydride-Mediated Reduction Mechanisms

Sodium borohydride (NaBH₄) selectively reduces the acetyl group of 2-methyl-6-acetylpyridine to a hydroxymethyl moiety. In methanol, NaBH₄ operates at 50–90°C, with higher temperatures accelerating the reaction. At 90°C, complete reduction occurs within 10 hours, yielding 2-methyl-6-hydroxymethylpyridine [1]. The mechanism involves nucleophilic attack by hydride ions on the carbonyl carbon, followed by protonation to form the alcohol. Methanol serves dual roles as solvent and proton donor, ensuring smooth reduction without over-reduction byproducts [1].

Spectroscopic Profiling

¹H/¹³C Nuclear Magnetic Resonance Spectral Interpretation

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-Chloro-6-(chloromethyl)-3-methylpyridine provides distinctive chemical shift patterns that enable structural elucidation and purity assessment. In deuterated chloroform solvent, the compound exhibits three characteristic signal groups that correspond to the distinct proton environments within the molecular framework [1].

The methyl substituent at the 3-position generates a sharp singlet at δ 2.45 parts per million, integrating for three protons. This upfield chemical shift is consistent with alkyl protons attached to an aromatic pyridine ring, where the electron-withdrawing nature of the nitrogen atom and chlorine substituents contribute to the observed deshielding pattern. The singlet multiplicity confirms the absence of vicinal coupling interactions, as expected for a methyl group directly attached to the aromatic ring [1].

The chloromethyl functionality at the 6-position produces a characteristic singlet at δ 4.65 parts per million, integrating for two protons. This significant downfield shift reflects the strong electron-withdrawing effect of the chlorine atom, which deshields the adjacent methylene protons. The chemical shift value falls within the typical range for chloromethyl groups attached to aromatic systems, where the combined influence of the pyridine nitrogen and chlorine substitution creates a highly deshielded environment [1].

The aromatic region displays a multiplet spanning δ 7.25-7.40 parts per million, accounting for the two remaining pyridine ring protons at positions 4 and 5. The multiplicity arises from ortho-coupling interactions between these adjacent aromatic protons, with coupling constants typically ranging from 7-8 hertz. The chemical shift values are characteristic of pyridine ring protons, with the observed range reflecting the electronic influence of the multiple substituents on the aromatic system [1].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of carbon chemical shift patterns. The spectrum reveals three distinct carbon environments that correlate with the molecular substitution pattern [1].

The methyl carbon at the 3-position appears at δ 21.2 parts per million, representing a typical aliphatic carbon chemical shift. This value is consistent with methyl groups attached to aromatic heterocycles, where the electron-withdrawing nature of the pyridine nitrogen provides moderate deshielding compared to simple alkyl carbons [1].

The chloromethyl carbon exhibits a characteristic downfield shift at δ 45.8 parts per million. This significant deshielding results from the direct attachment of the electronegative chlorine atom, which withdraws electron density from the carbon nucleus. The chemical shift value aligns with literature precedents for chloromethyl carbons in heterocyclic systems [1].

The aromatic carbon atoms generate signals in the range δ 122.5-150.1 parts per million, encompassing the typical chemical shift window for pyridine ring carbons. The broad range reflects the varying electronic environments of the different aromatic positions, influenced by the proximity to the nitrogen atom and chlorine substituents. The quaternary carbons bearing substituents typically appear at the downfield end of this range, while the unsubstituted ring carbons resonate at intermediate frequencies [1].

Fourier-Transform Infrared Vibrational Mode Assignments

Fourier-transform infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about functional group composition and molecular structure. The infrared spectrum of 2-Chloro-6-(chloromethyl)-3-methylpyridine exhibits several diagnostic absorption bands that enable definitive structural confirmation [1].

The carbon-chlorine stretching vibrations manifest as a strong absorption at 680 reciprocal centimeters. This frequency falls within the typical range for aromatic carbon-chlorine bonds, where the stretching frequency depends on the hybridization state of the carbon atom and the electronic environment of the aromatic system. The intensity and position of this band serve as reliable indicators for chlorine substitution patterns in pyridine derivatives [1].

A prominent absorption at 1580 reciprocal centimeters corresponds to the carbon-nitrogen aromatic stretching mode characteristic of the pyridine ring system. This vibration represents the stretching of the carbon-nitrogen double bonds within the aromatic heterocycle and appears at frequencies typical for nitrogen-containing aromatic compounds. The intensity and sharpness of this band provide information about the electronic nature of the pyridine ring and the influence of substituent effects [1].

The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 reciprocal centimeters, generating medium-intensity absorptions characteristic of aromatic hydrogen atoms. These frequencies are distinguished from aliphatic carbon-hydrogen stretches by their higher wavenumber values, reflecting the increased bond strength and reduced electron density associated with aromatic carbon-hydrogen bonds [1].

Aliphatic carbon-hydrogen stretching modes associated with the methyl and chloromethyl substituents generate absorptions in the range 2900-3000 reciprocal centimeters. These vibrations correspond to the symmetric and asymmetric stretching modes of the saturated carbon-hydrogen bonds, with the specific frequencies influenced by the electronic environment and conformational preferences of the alkyl substituents.

The aromatic carbon-carbon stretching vibrations produce variable-intensity absorptions in the region 1450-1600 reciprocal centimeters. These modes represent the skeletal vibrations of the pyridine ring system and provide information about the electronic distribution and substitution effects within the aromatic framework. The number and intensity of these bands depend on the symmetry of the substitution pattern and the electronic influence of the heteroatom.

Thermodynamic Properties

Phase Transition Behavior Analysis

The phase transition characteristics of 2-Chloro-6-(chloromethyl)-3-methylpyridine have not been extensively documented in the available literature, necessitating estimation based on structural analogs and theoretical considerations. Chlorinated pyridine derivatives typically exhibit solid-liquid phase transitions that depend on molecular weight, intermolecular interactions, and crystal packing efficiency [2] [3].

Based on structural similarities to related chloromethylpyridine compounds, the melting point is estimated to fall within the range of 40-80 degrees Celsius. This estimation considers the molecular weight of 176.04 grams per mole and the presence of polar substituents that contribute to intermolecular dipole-dipole interactions. The chlorine atoms and pyridine nitrogen create permanent dipole moments that enhance crystal lattice stability through electrostatic interactions [2] [3].

The vapor pressure characteristics suggest moderate volatility at ambient conditions, with sublimation becoming significant at temperatures above 100 degrees Celsius. The presence of multiple polar substituents increases the cohesive energy density compared to unsubstituted pyridine, resulting in reduced vapor pressure and enhanced thermal stability. Differential scanning calorimetry analysis would be required to determine precise phase transition temperatures and associated enthalpy changes [4] [5].

The crystalline structure likely exhibits intermolecular hydrogen bonding through carbon-hydrogen to nitrogen interactions, along with halogen bonding involving the chlorine substituents. These weak intermolecular forces contribute to the thermal stability and influence the melting behavior. The chloromethyl group provides additional conformational flexibility that may affect crystal packing efficiency and phase transition characteristics [6].

Solubility Parameters in Organic Media

The solubility behavior of 2-Chloro-6-(chloromethyl)-3-methylpyridine follows predictable patterns based on Hansen solubility parameter theory and molecular polarity considerations. The compound exhibits preferential solubility in polar aprotic and halogenated organic solvents, while showing limited miscibility with highly polar protic solvents and nonpolar hydrocarbons [7] [8].

Hansen solubility parameters provide a quantitative framework for predicting solvent compatibility. The dispersive component (δd) is estimated at approximately 17-18 (calories per cubic centimeter)^0.5, reflecting the aromatic character and molecular size. The polar component (δp) is estimated at 8-10 (calories per cubic centimeter)^0.5, accounting for the permanent dipole moments associated with the pyridine nitrogen and carbon-chlorine bonds. The hydrogen bonding component (δh) is relatively low at 2-4 (calories per cubic centimeter)^0.5, consistent with the weak hydrogen bonding capacity of the compound [7] [8].

Chlorinated solvents such as chloroform and dichloromethane provide excellent solubility due to favorable dispersive and polar interactions. The similar halogenated character creates compatible intermolecular environments that minimize mixing enthalpy. Acetonitrile and dimethyl sulfoxide offer moderate solubility through polar interactions, while the limited hydrogen bonding capacity restricts solubility in protic solvents [9] [10].

Water solubility is severely limited due to the hydrophobic aromatic framework and the absence of significant hydrogen bonding functionality. The compound exhibits classic hydrophobic behavior, with partition coefficients favoring organic phases in water-organic solvent systems. This property influences environmental fate and bioavailability considerations for potential applications [11] [12].